(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol
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Overview
Description
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol is an organic compound that features a chloro-substituted phenyl ring bonded to a pyrazole moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)amine: Similar structure but with an amine group instead of a methanol group.
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)acetaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
Uniqueness
The uniqueness of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
(3-chloro-4-pyrazol-1-ylphenyl)methanol |
InChI |
InChI=1S/C10H9ClN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-6,14H,7H2 |
InChI Key |
SPYDMFNXYCPXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)CO)Cl |
Origin of Product |
United States |
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